molecular formula C7H7ClN4 B169551 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 113140-14-0

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B169551
CAS No.: 113140-14-0
M. Wt: 182.61 g/mol
InChI Key: SDUXEFIOARHCOA-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 5th position further distinguishes this compound. Pyrazolopyridines have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 5-amino-3-methylpyrazole with 2-chloropyridine under acidic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridines .

Scientific Research Applications

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cell signaling pathways.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 3-Methyl-1H-pyrazolo[4,3-b]pyridine

Uniqueness

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methyl group in the pyrazolopyridine framework enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Biological Activity

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that has attracted attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrazolopyridine family, characterized by a fused ring system that combines pyrazole and pyridine structures. The unique substitution pattern of this compound enhances its biological activity, making it a subject of ongoing research.

  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 167.6 g/mol
  • InChIKey : GTYZRPHAMFVUEE-UHFFFAOYSA-N

This compound primarily acts as a kinase inhibitor. It binds to the ATP-binding site of various kinases, inhibiting their activity and disrupting signaling pathways critical for cell proliferation and survival. This mechanism is particularly relevant in cancer research, where the inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity by inhibiting cyclin-dependent kinases (CDKs). Notably, it has demonstrated significant inhibition against CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM, respectively. This selectivity is crucial for developing targeted cancer therapies .

Enzyme Inhibition

The compound's ability to inhibit various enzymes has been explored, with particular focus on its role as an enzyme inhibitor in different biological contexts. For instance, it has been assessed for its potential to inhibit kinases involved in cell signaling pathways that are often dysregulated in cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against certain pathogens. Its effectiveness varies based on the specific strain being tested, indicating potential for further exploration in infectious disease applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[4,3-b]pyridine scaffold can significantly affect biological activity. For example, variations in the substitution pattern at the 5th and 7th positions can lead to enhanced potency or altered selectivity towards specific kinases or other targets .

CompoundIC₅₀ (µM)Target
This compound0.36 (CDK2)Cyclin-dependent kinase
This compound1.8 (CDK9)Cyclin-dependent kinase

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in various human tumor cell lines including HeLa and HCT116. Results indicated a significant reduction in cell viability at concentrations correlating with its IC₅₀ values for CDK inhibition. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .

Evaluation of Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific kinases involved in metabolic pathways. The findings suggested that this pyrazolo[4,3-b]pyridine derivative could serve as a lead compound for developing inhibitors targeting metabolic dysregulation in cancer cells .

Properties

IUPAC Name

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-3-2-4(8)5-6(10-3)7(9)12-11-5/h2H,1H3,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUXEFIOARHCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601931
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113140-14-0
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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